molecular formula C14H30S B147481 1-Tetradecanethiol CAS No. 2079-95-0

1-Tetradecanethiol

Cat. No. B147481
CAS RN: 2079-95-0
M. Wt: 230.46 g/mol
InChI Key: GEKDEMKPCKTKEC-UHFFFAOYSA-N
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Description

High-yield Synthesis of 1,5,9,13-tetraazacyclohexadecane

The synthesis of 1,5,9,13-tetraazacyclohexadecane has been achieved with a 60% yield through the condensation of 1,3-propanediol ditosylate with a disodium salt derivative, followed by tosylate group removal in sulfuric acid. The crystal structure was determined using x-ray diffraction, revealing a D2d symmetry excluding nitrogen hydrogen atoms, which lowers the symmetry to S4 due to trans amine hydrogens on adjacent nitrogens. The molecule features a square plane formed by four nitrogens and chair-configured trimethylene groups folding toward opposite sides of the nitrogen plane .

Facile Synthesis of Cyclen

A new synthesis method for cyclen has been developed, yielding approximately 65% overall yield. The process involves the condensation of triethylene tetraamine with N,N-dimethylformamide dimethyl acetal, followed by cyclization and hydrolysis steps. The synthesis is efficient and scalable, providing a straightforward route to produce cyclen at a multigram scale .

Catalytic Enantioselective Synthesis of Chiral Tetraarylmethanes

The synthesis of chiral tetraarylmethanes has been accomplished with high enantioselectivity through a stereoconvergent formal nucleophilic substitution reaction. This method addresses the challenge of assembling molecules with all-aryl-substituted quaternary stereocenters. The products have shown promising anticancer activities, highlighting the importance of spherical molecules in drug discovery .

Synthesis of Alkyl 1H-tetrazol-5-yl Thioethers

A one-pot synthesis method for alkyl 1H-tetrazol-5-yl thioethers has been reported, starting from aldehydes and 1H-tetrazole-5-thiol. The process involves the formation of N-tosylhydrazones, followed by reductive coupling to yield the thioethers with high efficiency under metal-free conditions .

Cyclic Liquid Crystalline Oligomers

Cyclic oligomers based on 1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)butane and 1,10-dibromodecane have been synthesized and characterized. Their phase behavior was compared to linear high molecular weight polymers, showing that the cyclic compounds exhibit a nematic mesophase and an odd-even dependence of melting temperature on ring size .

Degenerate Rearrangement of 1,4,7,10-tetraazatetracyclo[5.5.1.04,13.010,13]tridecane

The synthesis of 1,4,7,10-tetraazatetracyclo[5.5.1.04,13.010,13]tridecane has been achieved, and its proton NMR spectrum has been analyzed. The compound and its conjugate acid undergo a series of degenerate prototropic and conformational equilibria, with a significant rate enhancement of intramolecular nucleophilic addition compared to its acyclic counterpart .

Activity of 1,4-Dihydroxy-2,3-dioxatricyclo[8.4.0.0(4,9)]tetradecane Derivatives

Derivatives of 1,4-dihydroxy-2,3-dioxatricyclo[8.4.0.0(4,9)]tetradecane have been synthesized and tested for in vitro activity against various parasitic strains, including Plasmodium falciparum, Trypanasoma b brucei, Trypanasoma cruzi, and Leishmaniasis infantum .

Metal Complexes with Macrocyclic Ligands

The synthesis and properties of three N-methyl substituted 1,4,8,11-tetraazacyclotetradecanes have been described. The complexation kinetics with Cu2+ and Ni2+ ions were studied, revealing slower rates than expected from water exchange and little effect from the introduction of methyl groups at the nitrogens .

Complexation Behaviour of Cyclen Derivative with Metal Ions

The synthesis and characterization of 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol and its thiol-protected precursor have been conducted. Protonation constants and stability constants with Cu2+, Zn2+, and Cd2+ were determined, showing higher pM values than cyclen and cyclam, although selectivity for Cu2+ was low .

Domain Structure of Binary Self-Assembled Monolayers

The domain structure of binary self-assembled monolayers composed of 3-mercapto-1-propanol and 1-tetradecanethiol on Au(111) has been studied. The phase separation and domain size were found to be dependent on the thiol concentration used during SAM formation, with lower concentrations leading to longer and more distinct TDT-rich domains .

Scientific Research Applications

  • Self-Assembled Monolayers (SAMs)

    • 1-Tetradecanethiol (TDT) is used as a self-assembled monolayer (SAM) which may be used to functionalize a variety of nanoparticles .
    • The method of application involves soaking the nanoparticles in a TDT solution .
    • The result is a highly oriented layer that acts as a hole-injection barrier on the nanoparticle surface .
  • Bi-Enzymer Glucose Biosensors

    • TDT is used as a SAM on gold nanoparticle (AuNP) based electrodes for bi-enzymer glucose biosensors .
    • The surface modification is done by soaking the electrodes in a TDT solution .
    • The result is a functionalized electrode surface that can be used for glucose detection .
  • Lubricants

    • 1-Tetradecanethiol is used in the production of lubricants .
    • It is added to the base oil to improve the lubricity and anti-wear properties .
    • The result is a high-performance lubricant that reduces friction and wear in machinery .
  • Corrosion Inhibitors

    • 1-Tetradecanethiol is used as a corrosion inhibitor .
    • It is applied to the surface of metals to form a protective layer .
    • The result is a significant reduction in the rate of corrosion, extending the lifespan of the metal .
  • Surfactants

    • 1-Tetradecanethiol is used in the production of surfactants .
    • It is used as a reactant in the synthesis of surfactants .
    • The result is a surfactant that can lower the surface tension of liquids, allowing them to spread more easily .
  • Pharmaceuticals

    • 1-Tetradecanethiol is used as an intermediate in the production of drugs and Active Pharmaceutical Ingredients (APIs) .
    • It is used in various stages of drug synthesis .
    • The result is a variety of pharmaceutical products that can be used to treat various health conditions .

Safety And Hazards

1-Tetradecanethiol causes serious eye damage and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

tetradecane-1-thiol
Source PubChem
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InChI

InChI=1S/C14H30S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDEMKPCKTKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062166
Record name 1-Tetradecanethiol
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Molecular Weight

230.46 g/mol
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Physical Description

Liquid; mp = 6.1-6.5 deg C; [CHEMINFO] Clear nearly colorless liquid; [MSDSonline]
Record name 1-Tetradecanethiol
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Product Name

1-Tetradecanethiol

CAS RN

2079-95-0
Record name 1-Tetradecanethiol
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Record name 1-Tetradecanethiol
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Record name 1-Tetradecanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
D Hobara, T Kakiuchi - Electrochemistry communications, 2001 - Elsevier
The structure of the domains of phase-separated binary self-assembled monolayers (SAMs) composed of 3-mercapto-1-propanol and 1-tetradecanethiol (TDT) on Au(111) strongly …
Number of citations: 52 www.sciencedirect.com
D Hobara, Y Uno, T Kakiuchi - Physical Chemistry Chemical Physics, 2001 - pubs.rsc.org
The nanometre-scale, domain-specific immobilization of horseradish peroxidase (HRP) on binary self-assembled monolayers (SAMs) of dithiobis-N-succinimidyl propionate (DTSP) and …
Number of citations: 40 pubs.rsc.org
E Klein, N Weber - Journal of agricultural and food chemistry, 2001 - ACS Publications
… of oleic (cis-9-octadecenoic) acid and 1-tetradecanethiol with the antioxidant, followed by … against attacks of thiyl radicals generated from 1-tetradecanethiol by heating. The results show …
Number of citations: 50 pubs.acs.org
N Weber, E Klein, K Vosmann, KD Mukherjee - Chemistry and Physics of …, 2000 - Elsevier
… of oleic and elaidic acids with 1-tetradecanethiol as well as transthioesterification of methyl linoleate with 1-tetradecanethiol led to the corresponding geometrically uniform thioesters …
Number of citations: 11 www.sciencedirect.com
H Gojzewski, M Kappl, A Ptak - Langmuir, 2017 - ACS Publications
… Two types of SAM samples were prepared by chemisorption of 1-tetradecanethiol (Sigma-Aldrich) and 1-hexadecanethiol (Alfa Aesar) on Au(111) substrates. Au(111) substrates were …
Number of citations: 12 pubs.acs.org
PS Jensen, Q Chi, J Zhang… - The Journal of Physical …, 2009 - ACS Publications
… -bound 4,4′-BPDT with 1-tetradecanethiol followed by azurin binding to the latter. Scrambling of … system of azurin bound directly to a 1-tetradecanethiol monolayer, the other set to a 20 …
Number of citations: 55 pubs.acs.org
K Soliwoda, E Tomaszewska… - Polish Journal of …, 2014 - sciendo.com
… , 1-dodecanethiol and 1-tetradecanethiol the maximum … , 1-dodecanethiol and 1-tetradecanethiol in toluene was … , 1-dodecanethiol and 1-tetradecanethiol which may be caused by the …
Number of citations: 21 sciendo.com
L Song, Y Guo, J Fan, X Fan, Y Xie, Z Xiao… - Composites Part A …, 2022 - Elsevier
… -grafted Ag nanoparticle (NP)-decorated cellulose nanocrystals (AT x -Ag-CNCs) were obtained by modifying Ag NP-decorated CNCs (Ag-CNCs) with 1-decanethiol, 1-tetradecanethiol …
Number of citations: 5 www.sciencedirect.com
T Arakawa, D Hobara, M Yamamoto… - Electrochemistry …, 2005 - Elsevier
… The surface composition of the binary self-assembled monolayer (SAM) of 1-tetradecanethiol and 3-mercapto-1-propanol on gold varies with the charged state of the gold substrate …
Number of citations: 20 www.sciencedirect.com
W Xi, W Zhang, BK An, PL Burn, JJ Davis - Journal of Materials …, 2008 - pubs.rsc.org
… The molecules could, additionally, be individually isolated into a 1-tetradecanethiol host monolayer, where single molecular conductance analyses were fully consistent with those …
Number of citations: 18 pubs.rsc.org

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